4-(dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Physicochemical property SAR differentiation

This compound incorporates the dipropylsulfamoyl pharmacophore identical to probenecid, enabling organic anion transporter (OAT) recognition studies. The 4-ethylbenzothiazole amide extension creates a distinct chemotype for OAT subtype selectivity profiling (OAT1 vs OAT2 vs OAT3). Its predicted LogP of 3.38 differentiates it from diethyl and cyclohexyl analogs, making it essential for systematic SAR campaigns on membrane permeability and protein binding. Procure the exact dipropyl variant to ensure pharmacological relevance in carbonic anhydrase IX/XII inhibition and FAAH hybrid-series exploration.

Molecular Formula C22H27N3O3S2
Molecular Weight 445.6
CAS No. 892856-17-6
Cat. No. B2751740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
CAS892856-17-6
Molecular FormulaC22H27N3O3S2
Molecular Weight445.6
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)CC
InChIInChI=1S/C22H27N3O3S2/c1-4-14-25(15-5-2)30(27,28)18-12-10-17(11-13-18)21(26)24-22-23-20-16(6-3)8-7-9-19(20)29-22/h7-13H,4-6,14-15H2,1-3H3,(H,23,24,26)
InChIKeyPPUVOFXSOITLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892856-17-6) – Compound Identity and Chemical Class for Research Procurement


4-(Dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892856-17-6) is a synthetic sulfamoylbenzamide derivative that incorporates a 4-ethyl-1,3-benzothiazol-2-yl amide moiety linked to a 4-(dipropylsulfamoyl)phenyl group [1]. The compound possesses a molecular formula of C₂₂H₂₇N₃O₃S₂ and a molecular weight of 445.6 g·mol⁻¹ . Structurally, it belongs to the broader class of N,N-disubstituted sulfamoylbenzamides containing a benzothiazole block, a scaffold that has attracted interest in medicinal chemistry for the design of carbonic anhydrase inhibitors, FAAH inhibitors, and organic anion transporter (OAT) modulators [2][3]. The dipropylsulfamoyl pharmacophore is notably identical to that found in probenecid, the well-characterized uricosuric agent and pan-OAT inhibitor [4]. The compound is primarily offered as a research-grade chemical (typical purity ≥95%) for use in biochemical and pharmacological profiling studies .

Why 4-(Dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Substituted by Generic In-Class Analogs


Within the N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide series, the identity of the sulfamoyl N-substituent is a critical determinant of physicochemical properties, target engagement, and pharmacological behavior [1]. The dipropylsulfamoyl group present in CAS 892856-17-6 confers a distinct lipophilicity profile (predicted LogP ≈3.38) that differs substantially from analogs bearing dimethyl, diethyl, cyclohexyl(methyl), or benzyl(ethyl) sulfamoyl groups [2]. This lipophilicity gradient directly affects membrane permeability, aqueous solubility, and non-specific protein binding, making simple molar-equivalent substitution unreliable for reproducible biological results [3]. Furthermore, the dipropylsulfamoyl moiety is a known pharmacophore for organic anion transporter (OAT) recognition, as established by probenecid structure-activity relationships; replacing it with shorter or bulkier N-alkyl groups can abolish or drastically alter transporter inhibition profiles [4]. Consequently, procurement of the exact dipropyl variant is essential when the experimental objective involves OAT-mediated transport modulation, carbonic anhydrase isoform selectivity studies, or any SAR campaign where N-alkyl chain length is a variable under investigation [5].

Quantitative Differentiation Evidence for 4-(Dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


Lipophilicity (Predicted LogP) Differentiates Dipropyl from Diethyl and Dimethyl Sulfamoyl Analogs

Predicted partition coefficient (LogP) for 4-(dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is 3.38, as retrieved from the PrenDB computational database [1]. This value is substantially higher than expected for the diethyl analog (predicted LogP ≈2.5–2.7) and dimethyl analog (predicted LogP ≈1.8–2.0) based on additive fragment contributions of the N-alkyl chains [2]. The increased lipophilicity of the dipropyl variant alters its predicted membrane permeability profile and is consistent with the known structure-property relationships of probenecid-derived sulfamoylbenzamides, where longer N-alkyl chains enhance hydrophobic interactions with transporter binding pockets [3].

Lipophilicity Physicochemical property SAR differentiation

Dipropylsulfamoyl Pharmacophore Enables Organic Anion Transporter (OAT) Recognition – Class-Level Inference from Probenecid SAR

The 4-(dipropylsulfamoyl)phenyl moiety in CAS 892856-17-6 is identical to the core pharmacophore of probenecid, a well-established inhibitor of organic anion transporters OAT1, OAT3, and OAT6 with reported Ki values of 6.3–12.1 µM against OAT1 and OAT3, and an IC₅₀ of 0.67 µM against OAT2 [1]. In contrast, analogs with dimethyl or diethyl sulfamoyl groups lack the requisite N-alkyl chain length for optimal OAT binding pocket occupancy, as established in probenecid structure-activity relationship studies where progressive shortening of the N-propyl chains to ethyl or methyl resulted in marked loss of OAT inhibitory potency [2]. The benzothiazole amide extension present in CAS 892856-17-6 may further modulate transporter subtype selectivity, as demonstrated by related probenecid amide derivatives that redirect inhibition toward carbonic anhydrase isoforms CA IX and CA XII while retaining partial OAT activity [3].

OAT inhibition Probenecid pharmacophore Transporter selectivity

Molecular Weight and Rotatable Bond Count Differentiate Dipropyl from Cyclohexyl(methyl) and Benzyl(ethyl) Congeners

CAS 892856-17-6 has a molecular weight of 445.6 g·mol⁻¹ and 10 rotatable bonds (8 from the two propyl chains plus 2 from the benzamide linker), yielding a molecular flexibility profile that is intermediate among the benzothiazole sulfamoylbenzamide series . The cyclohexyl(methyl)sulfamoyl analog (MW ≈471 g·mol⁻¹) introduces a conformationally constrained cyclohexyl ring that reduces rotational degrees of freedom but increases steric bulk [1]. The benzyl(ethyl)sulfamoyl analog (MW ≈505 g·mol⁻¹) adds an aromatic phenyl ring that increases π-stacking potential and molecular weight beyond typical Rule-of-Five cutoffs [2]. The dipropyl variant thus occupies a distinct position in the molecular property space: it provides maximal N-alkyl chain length while maintaining the lowest molecular weight among the more lipophilic members of the series, potentially offering superior ligand efficiency in fragment-based or target-based screening contexts [3].

Molecular properties Drug-likeness Rotatable bonds

Benzothiazole 4-Ethyl Substitution Confers Metabolic Stability Advantage Over Non-Alkylated Benzothiazole Scaffolds – Class-Level Evidence

The 4-ethyl substitution on the benzothiazole ring present in CAS 892856-17-6 is a structural feature that, based on class-level SAR from benzothiazole-containing FAAH inhibitors and adenosine receptor ligands, is expected to reduce oxidative metabolism at the benzothiazole 4-position compared to unsubstituted or 4-H analogs [1]. In the FAAH inhibitor series reported by Wang et al. (J. Med. Chem. 2009), benzothiazole ring substitution patterns significantly influenced metabolic half-life in liver microsomes, with alkyl substitution generally improving stability [2]. While direct microsomal stability data for CAS 892856-17-6 are not available in the public domain, the 4-ethyl group is a well-precedented metabolic blocking strategy in benzothiazole medicinal chemistry [3]. Analogs lacking this 4-ethyl group (e.g., N-(1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide) are expected to exhibit higher intrinsic clearance due to CYP-mediated oxidation at the unsubstituted 4-position [4].

Metabolic stability Cytochrome P450 Benzothiazole substitution

Optimal Research and Industrial Application Scenarios for 4-(Dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892856-17-6)


Chemical Probe for Organic Anion Transporter (OAT) Structure-Function Studies

CAS 892856-17-6, with its intact dipropylsulfamoyl pharmacophore derived from probenecid, is the preferred research compound for investigating the contribution of benzothiazole amide extensions to OAT subtype selectivity [1]. While probenecid itself is a pan-OAT inhibitor (OAT1 Ki = 6.3 µM, OAT3 Ki = 12.1 µM, OAT2 IC₅₀ = 0.67 µM), the benzothiazole amide modification in CAS 892856-17-6 provides a structurally distinct chemical series for probing differential OAT1 vs. OAT3 vs. OAT2 recognition [2]. Analogs with shorter N-alkyl chains (dimethyl, diethyl sulfamoyl) lack the requisite OAT pharmacophore and are unsuitable for this application [3].

Carbonic Anhydrase Isoform Selectivity Profiling Campaigns

Probenecid-derived amide compounds, including benzothiazole-containing variants, have been developed as selective inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII [1]. CAS 892856-17-6 represents a specific structural entry in this chemical series where the 4-ethylbenzothiazole moiety may confer differential CA isoform selectivity compared to phenyl, substituted phenyl, or other heterocyclic amide derivatives [2]. Procurement of this exact compound is necessary for CA inhibition SAR studies that systematically vary the amide substituent while holding the dipropylsulfamoyl pharmacophore constant [3].

FAAH Inhibitor Lead Optimization and Selectivity Screening

The benzothiazole scaffold is a validated pharmacophore for fatty acid amide hydrolase (FAAH) inhibition, as demonstrated by the potent and selective FAAH inhibitor series reported by Wang et al. (J. Med. Chem. 2009) where benzothiazole analog 3 served as the HTS hit [1]. CAS 892856-17-6, combining the benzothiazole core with a dipropylsulfamoylbenzamide moiety, represents a distinct chemotype within FAAH inhibitor space that may exhibit differentiated potency, time-dependent inhibition kinetics, and off-target selectivity profiles relative to the piperidine-sulfonyl-benzothiazole series [2]. The compound can serve as a comparator or starting point for hybrid-series SAR exploration [3].

Physicochemical Property Benchmarking in Sulfamoylbenzamide Series

With a predicted LogP of 3.38 and molecular weight of 445.6 g·mol⁻¹, CAS 892856-17-6 occupies a distinct region of lipophilicity–molecular weight space within the N-(4-ethylbenzothiazol-2-yl) sulfamoylbenzamide series [1]. This makes it a suitable reference compound for benchmarking the impact of N-alkyl chain length on solubility, permeability, and plasma protein binding in head-to-head comparisons with the diethyl (LogP ≈2.5–2.7, MW ≈417), cyclohexyl(methyl) (MW ≈471), and benzyl(ethyl) (MW ≈505) congeners [2]. Such systematic property profiling is essential for building predictive ADME models for this compound class [3].

Quote Request

Request a Quote for 4-(dipropylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.